molecular formula C12H22Cl2O2 B14423734 Decyl dichloroacetate CAS No. 83005-00-9

Decyl dichloroacetate

Cat. No.: B14423734
CAS No.: 83005-00-9
M. Wt: 269.20 g/mol
InChI Key: ZMLAQDPXQKQOGC-UHFFFAOYSA-N
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Description

Decyl dichloroacetate is an ester derived from dichloroacetic acid (Cl₂CHCOOH) and decyl alcohol (C₁₀H₂₁OH). Its structure comprises a 10-carbon alkyl chain (decyl group) esterified to the dichloroacetate moiety.

Properties

CAS No.

83005-00-9

Molecular Formula

C12H22Cl2O2

Molecular Weight

269.20 g/mol

IUPAC Name

decyl 2,2-dichloroacetate

InChI

InChI=1S/C12H22Cl2O2/c1-2-3-4-5-6-7-8-9-10-16-12(15)11(13)14/h11H,2-10H2,1H3

InChI Key

ZMLAQDPXQKQOGC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with decanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Decyl dichloroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles like hydroxide ions under mild conditions.

Major Products Formed:

Scientific Research Applications

Decyl dichloroacetate has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Dichloroacetate esters vary by alkyl chain length and substituents. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
Methyl dichloroacetate 116-54-1 C₃H₄Cl₂O₂ 142.97 g/mol Short-chain ester; high volatility
Ethyl dichloroacetate 535-15-9 C₄H₆Cl₂O₂ 157.00 g/mol Moderate lipophilicity
Dodecyl chloroacetate 6316-04-7 C₁₄H₂₇ClO₂ 262.81 g/mol Chloroacetate (single Cl); long chain
Pentachlorophenyl dichloroacetate 19745-69-8 C₈H₃Cl₇O₂ 392.26 g/mol Aromatic substituent; high toxicity
Sodium dichloroacetate N/A C₂HCl₂O₂Na 150.93 g/mol Ionic salt; water-soluble

Notes:

  • Decyl dichloroacetate (inferred): Likely formula C₁₂H₂₂Cl₂O₂, molecular weight ~265.2 g/mol. Its long alkyl chain enhances lipid solubility compared to methyl/ethyl analogs.
  • Dichloroacetates differ from chloroacetates (e.g., dodecyl chloroacetate) in reactivity and toxicity due to the presence of two chlorine atoms .

Physicochemical Properties

  • Volatility : Shorter-chain esters (methyl, ethyl) exhibit higher volatility, whereas decyl and dodecyl derivatives are less volatile due to increased molecular weight and lipophilicity .
  • Solubility : Sodium dichloroacetate is water-soluble, while alkyl esters like this compound are more soluble in organic solvents .
  • Reactivity: Dichloroacetates are more reactive than mono-chloroacetates due to the electron-withdrawing effect of two chlorine atoms, facilitating nucleophilic substitution reactions .

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